Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in various studies. For instance, Chun (2000) presented a new synthesis method for 1 benzenemethyl piperidine 4 carboxylic acid, which was prepared from N,N bis(2 hydroxyethyl) amine through a series of reactions including N hydrocarbylation, chloridization, cyclic addition, and hydrolysis (Chun, 2000).
Molecular Structure Analysis
Several studies have focused on the molecular and crystal structures of compounds similar to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. For example, Dega‐Szafran et al. (2007) analyzed the crystal and molecular structure of a complex between piperidinium-3-carboxylate and p-hydroxybenzoic acid, providing insights into the molecular geometry and interactions within such compounds (Dega‐Szafran et al., 2007).
Chemical Reactions and Properties
Research by Mekheimer et al. (1997) delved into the chemical reactions of pyridone and benzylidenemalononitriles, leading to the formation of 4H-pyrano[3,2-c]pyridines, which can be related to the chemical behavior of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of related compounds have been studied, such as in the work of Kuleshova and Khrustalev (2000), who determined the molecular and crystal structures of hydroxy derivatives of hydropyridine, offering insights into the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
Studies like that of Acharya and Clive (2010) have explored the chemical properties of piperidine derivatives, specifically looking at the synthesis and further elaboration of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters from serine and their rearrangement to piperidine derivatives (Acharya & Clive, 2010).
Scientific Research Applications
Synthesis of Piperidine Derivatives : Piperidine derivatives, including those related to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, are synthesized for their potential applications in medicinal chemistry. Acharya and Clive (2010) describe the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, which are valuable for creating a range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Microbial Reduction Studies : Guo et al. (2006) conducted microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which is structurally similar to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, to study diastereo- and enantioselectivities in the production of various hydroxy esters (Guo et al., 2006).
Au-Catalyzed Intramolecular Hydrofunctionalization of Allenes : Zhang et al. (2006) explored the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and gamma-hydroxy and delta-hydroxy allenes, which led to the formation of various piperidine derivatives (Zhang et al., 2006).
Synthesis of Piperidine-4-Carboxylic Acid : Chun (2000) presented a new synthesis method of 1-benzenemethyl piperidine-4-carboxylic acid, which is relevant for understanding the synthesis pathways of related compounds (Chun, 2000).
Antimicrobial Activity of Piperidine Derivatives : Patel, Agravat, and Shaikh (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives, including those with a piperidine subunit, highlighting the potential biomedical applications of such compounds (Patel, Agravat, & Shaikh, 2011).
Safety And Hazards
Future Directions
The compound is currently used for research purposes only . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is an important task of modern organic chemistry . This could lead to the discovery of new drugs and treatments in the future.
properties
IUPAC Name |
benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVPZLPLBICGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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